Structural Comparison with N,N-Dimethyl Analog (Ranitidine Impurity B/USP Related Compound A)
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine (CAS 66356-54-5) is a mono-methylated derivative, while its closest analog, 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (CAS 66356-53-4), is a dimethylated derivative. The structural difference lies in the amine substitution pattern on the furan ring, resulting in distinct molecular formulas (C9H16N2OS vs. C10H18N2OS) and molecular weights (200.30 g/mol vs. 214.33 g/mol) . This difference is critical in pharmaceutical synthesis, as the mono-methylated compound serves as a direct intermediate for further functionalization, whereas the dimethylated compound is a process impurity or a related compound used as a reference standard .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 200.30 |
| Comparator Or Baseline | 214.33 (N,N-dimethyl analog, CAS 66356-53-4) |
| Quantified Difference | 14.03 g/mol lower |
| Conditions | Theoretical calculation based on molecular formula |
Why This Matters
The lower molecular weight and mono-methylated amine functionality are essential for specific synthetic routes in ranitidine production, directly impacting product purity and regulatory compliance.
